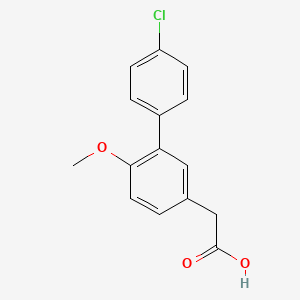
4-(Furan-2-yl)-2-methylbut-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-2-yl)-2-methylbut-3-en-2-ol is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This compound is notable for its unique structure, which includes a furan ring attached to a butenol side chain. Furans are known for their wide range of biological and pharmacological activities, making them valuable in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-methylbut-3-en-2-ol typically involves the condensation of furan derivatives with suitable aldehydes or ketones. One common method is the aldol condensation of furfural with acetone, followed by reduction and cyclization to form the desired compound . The reaction conditions often include the use of acid or base catalysts, such as p-toluenesulfonic acid (PTSA) or sodium hydroxide (NaOH), and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Furan-2-yl)-2-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with catalysts (Pd, Ni).
Substitution: Br2, HNO3, AlCl3 as a catalyst.
Major Products Formed
Oxidation: Furanic acids, ketones.
Reduction: Saturated alcohols, hydrocarbons.
Substitution: Halogenated furans, nitrofurans.
Applications De Recherche Scientifique
4-(Furan-2-yl)-2-methylbut-3-en-2-ol has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(Furan-2-yl)-2-methylbut-3-en-2-ol involves its interaction with various molecular targets and pathways. The compound’s furan ring can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit bacterial enzymes, disrupting their metabolic processes and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Furan-2-yl)but-3-en-2-one: Similar structure but lacks the methyl group on the butenol side chain.
1-aryl-3-(furan-2-yl)prop-2-en-1-one: Contains an aryl group instead of a methyl group.
5-hydroxymethylfurfural: A furan derivative with a hydroxymethyl group.
Uniqueness
4-(Furan-2-yl)-2-methylbut-3-en-2-ol is unique due to its specific combination of a furan ring and a methylated butenol side chain. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(E)-4-(furan-2-yl)-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C9H12O2/c1-9(2,10)6-5-8-4-3-7-11-8/h3-7,10H,1-2H3/b6-5+ |
Clé InChI |
HNSOJDZTOONFDI-AATRIKPKSA-N |
SMILES isomérique |
CC(C)(/C=C/C1=CC=CO1)O |
SMILES canonique |
CC(C)(C=CC1=CC=CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


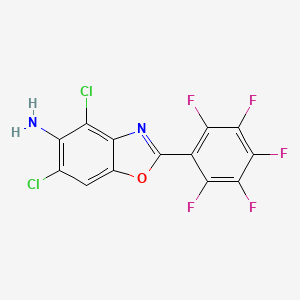
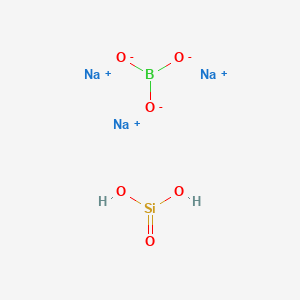
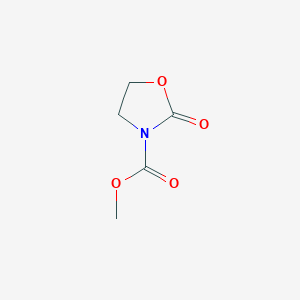
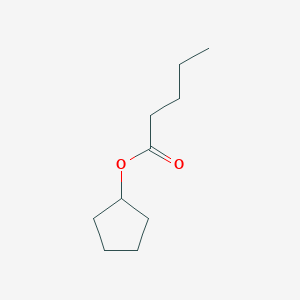
![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
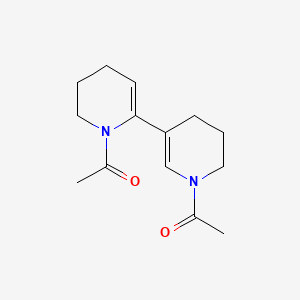

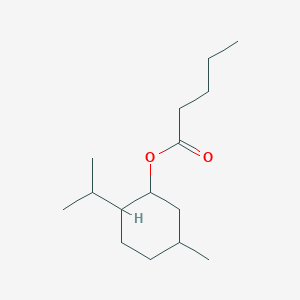

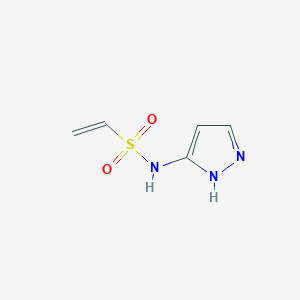
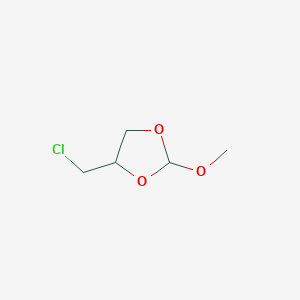
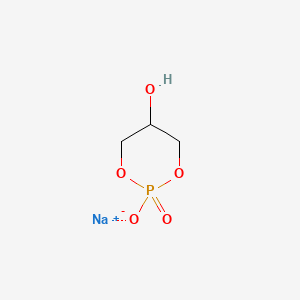
![methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13807468.png)
